5-Benzyl-1H-tetrazole

Descripción general

Descripción

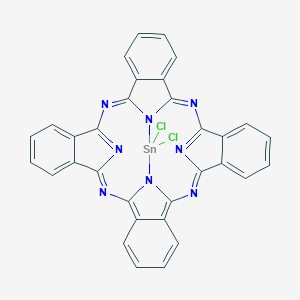

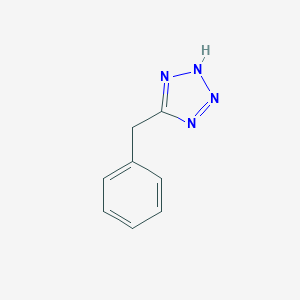

5-Benzyl-1H-tetrazole is a derivative of tetrazole, a class of synthetic heterocycles that have found extensive applications in various fields such as organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry. Tetrazoles are known for their role as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance, which is crucial in drug design .

Synthesis Analysis

The synthesis of 5-Benzyl-1H-tetrazole and its derivatives can be achieved through various methods. One approach involves the reaction of benzylthiocyanate with azide to yield the corresponding tetrazole with a 72% yield under optimized conditions . Another method includes the use of 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole for the conversion of aryl- and heteroaryl-halides to 5-aryl- and 5-heteroaryl-1H-tetrazoles via a palladium-catalyzed cross-coupling reaction . Additionally, practical methods for the generation and use of 5-metallo-1-benzyl-1H-tetrazoles have been reported, which involve varying the metal counterion to improve the stability of tetrazole carbanions .

Molecular Structure Analysis

The molecular structure of 1-benzyl-5-amino-1H-tetrazole, a related compound, has been characterized by various spectroscopic techniques and single-crystal X-ray diffraction. It crystallizes in the monoclinic primitive system and exhibits intermolecular hydrogen bonds forming a dimeric intermolecular structure. Density functional theory (DFT) calculations have been used to provide structural and spectroscopic information, suggesting that the monomeric form is dominant in aprotic, polar, hydrogen-bonding solvents .

Chemical Reactions Analysis

5-Benzyl-1H-tetrazole can act as an activator in RNA synthesis, demonstrating superior activation of 2′-O-TBDMS phosphoramidite building blocks compared to routinely used 1H-tetrazol. This results in higher coupling yields, lower coupling times, and reduced excess of phosphoramidites . Additionally, 5-substituted tetrazoles can undergo functionalization, although this is often challenging due to the formation of isomers. Reactions with high or unusual regioselectivities have been described, which are important for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Benzyl-1H-tetrazole derivatives are influenced by their molecular structure. The planarity of the tetrazole ring and the lack of conjugation with aryl rings at the 1- and 5-positions affect their reactivity and interaction with other molecules. For instance, docking studies have been conducted to understand the orientation and interaction of tetrazole derivatives within the active site of the cyclooxygenase-2 enzyme, indicating their potential as COX-2 inhibitors . The stability of tetrazole carbanions is also a significant property that affects their reactivity and has been addressed by using different metal counterions .

Aplicaciones Científicas De Investigación

Antimicrobial Activity of Silver(I) Complexes :

- 5-Benzyl-1H-tetrazole has been used to synthesize silver(I) complexes. These complexes exhibited significant antimicrobial activity against various bacteria and fungi. This suggests that 5-Benzyl-1H-tetrazole could be crucial in developing new antimicrobial agents (Andrejević et al., 2018).

RNA Synthesis :

- In the context of RNA synthesis, 5-Benzyl-1H-tetrazole has been identified as an effective activator of 2′-O-TBDMS phosphoramidite building blocks. This implies its potential utility in the synthesis of RNA, which is a critical aspect of genetic engineering and therapy (Welz & Müller, 2002).

Synthetic Applications :

- 5-Benzyl-1H-tetrazole has been used in creating 5-metallo-1-benzyl-1H-tetrazoles, which are valuable in synthesizing various organic compounds. These compounds can undergo reactions at relatively higher temperatures compared to similar reagents, offering practical benefits in organic synthesis (Wiedemann et al., 2012).

Development of Medicinal Drugs :

- Tetrazoles, including 5-Benzyl-1H-tetrazole, are frequently used in medicinal chemistry, especially as bioisosteric replacements for carboxylic acids. This has implications for the development of various clinical drugs, enhancing their efficacy and stability (Mittal & Awasthi, 2019).

Antibacterial Properties :

- Studies on various 5-Benzyl-1H-tetrazole derivatives have shown notable antibacterial properties. This highlights its potential as a foundation for developing new antibacterial compounds (Dudley et al., 2017).

Chemical Synthesis and Functionalization :

- 5-Benzyl-1H-tetrazole serves as a versatile intermediate in the synthesis of other heterocyclic compounds and as an activator in oligonucleotide synthesis. Its role in drug design is significant due to its ability to function as a non-classical bioisostere of carboxylic acids (Roh, Vávrová, & Hrabálek, 2012).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-benzyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-2-4-7(5-3-1)6-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDRWGJJZGJSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

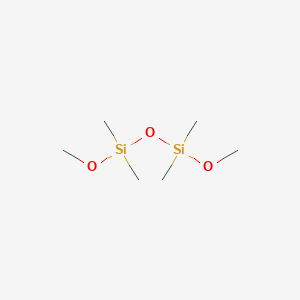

C1=CC=C(C=C1)CC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279040 | |

| Record name | 5-Benzyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-1H-tetrazole | |

CAS RN |

18489-25-3 | |

| Record name | 18489-25-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)

![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)